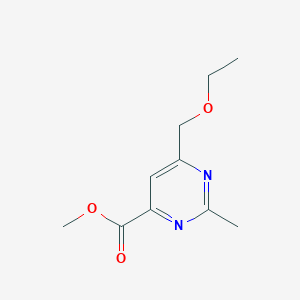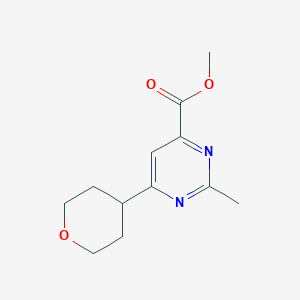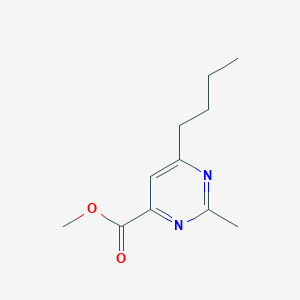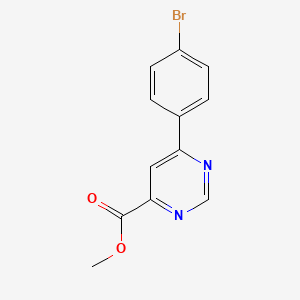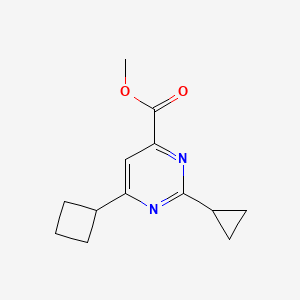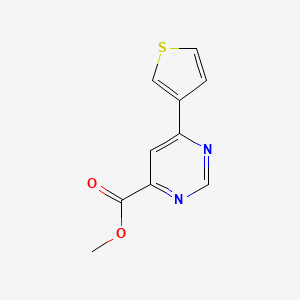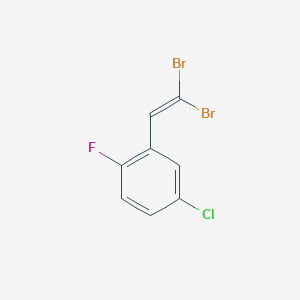
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(2,2-dibromovinyl)phenol, has been reported. It was prepared from 4-hydroxybenzaldehyde and carbon tetrabromide in CH2Cl2 under Corey–Fuchs conditions . Another study reported the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yielding selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .Molecular Structure Analysis
The molecular structure of similar compounds, such as (2,2-Dibromovinyl)benzene, has been reported. The molecular formula for (2,2-Dibromovinyl)benzene is C8H6Br2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as (2,2-Dibromovinyl)benzene, have been reported. It has a molecular weight of 261.94 and is a liquid at room temperature .Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Structural Characterization
FTIR and Raman Spectroscopy 2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene has been studied using FTIR and Raman spectroscopy. Investigations into this compound focus on understanding its vibrational characteristics, utilizing Wilson's FG matrix mechanism and General Valence Force Field (GVFF) for in-plane and out-of-plane vibrations. The potential energy constants derived from these studies are refined through numerical methods, aiding in the detailed understanding of its molecular structure and dynamics (Ilango et al., 2008).
Crystallography In crystallography, the structure of related compounds like flufenoxuron, a benzoylurea pesticide, has been determined, providing insights into the molecular conformation, intermolecular interactions, and the three-dimensional architecture of such molecules. This includes studies on the dihedral angles between rings and the formation of hydrogen bonds and π–π interactions, which contribute to the compound's stability and properties (Jeon et al., 2014).
Synthesis and Chemical Reactions
Synthesis of Organic Intermediates Research has also explored the synthesis of structurally similar compounds, highlighting their importance as organic intermediates in pharmaceutical production, such as ciprofloxacin. Techniques like diazotization and fluorination are crucial in these processes, underscoring the compound's relevance in the synthesis of broad-spectrum antibiotics and other pharmaceuticals (Wang, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-2-(2,2-dibromoethenyl)-1-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGTYTYJWCHVPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C(Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dibromovinyl)-4-chloro-1-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

